2-Benzylchromane
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Overview
Description
2-Benzylchromane is an organic compound with the molecular formula C16H16O. It belongs to the class of chromanes, which are benzopyran derivatives. This compound is characterized by a benzyl group attached to the chromane core, making it a significant molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylchromane can be achieved through several methods. One common approach involves the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization . Another method includes the domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, catalyzed by modularly designed organocatalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylchromane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromane core into chromanone derivatives.
Reduction: Reduction reactions can modify the benzyl group or the chromane ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed.
Major Products: The major products formed from these reactions include various substituted chromanes and chromanones, which can exhibit different biological activities.
Scientific Research Applications
2-Benzylchromane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzylchromane involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes and interference with cellular metabolism .
Comparison with Similar Compounds
Chromane: The parent compound without the benzyl group.
Chromanone: A related compound with a carbonyl group at the 4-position.
Flavanone: A similar structure with a different substitution pattern.
Uniqueness: 2-Benzylchromane is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This structural feature allows for diverse functionalization and the potential for unique interactions with biological targets .
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-benzyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C16H16O/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-9,15H,10-12H2 |
InChI Key |
PDPBIXXIHOWWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CC3=CC=CC=C3 |
Origin of Product |
United States |
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